2-Aminomethyl-3-(2,4-difluoro-phenyl)-propionic acid
Description
2-Aminomethyl-3-(2,4-difluoro-phenyl)-propionic acid is a fluorinated β-amino acid derivative characterized by a propionic acid backbone substituted with an aminomethyl group and a 2,4-difluorophenyl moiety. The 2,4-difluoro substitution on the phenyl ring enhances lipophilicity and metabolic stability compared to non-fluorinated analogues, which may influence its pharmacokinetic properties .
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(2,4-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15) |
InChI Key |
GAYGKOJCDKFGOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-3-(2,4-difluoro-phenyl)-propionic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 2,4-difluorobenzaldehyde.
Formation of Intermediate: The precursor undergoes a series of reactions, including condensation with an appropriate amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Addition of Propionic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Oxidation of the Aminomethyl Group
The primary amine group in the aminomethyl moiety undergoes oxidation under controlled conditions. For example:
-
Reaction : Oxidation of the –CH<sub>2</sub>NH<sub>2</sub> group to form a nitro (–NO<sub>2</sub>) or imine (–C=NH) derivative.
-
Conditions : Oxidizing agents like hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) or potassium permanganate (KMnO<sub>4</sub>) in acidic or alkaline media.
Example Reaction :
Condensation with Carbonyl Compounds
The amine group participates in condensation reactions with aldehydes or ketones:
Mannich Reaction
-
Reagents : Formaldehyde (CH<sub>2</sub>O) and secondary amines .
-
Product : Formation of a tertiary amine derivative.
Example Reaction :
Amide and Thioamide Formation
The carboxylic acid group reacts with amines or thiols to form amides or thioamides:
Reaction with Isothiocyanates
-
Product : Hydrazinecarbothioamide derivatives.
Example Protocol :
-
Dissolve 5 mmol of the compound in 25 mL ethanol.
-
Add 5 mmol 2,4-difluorophenyl isothiocyanate.
-
Reflux for 10 hours, isolate precipitate, and recrystallize .
Alkylation and Arylation
The amine group undergoes alkylation or arylation via nucleophilic substitution:
S-Alkylation of Thiol Intermediates
-
Product : S-alkylated 1,2,4-triazole derivatives.
Acid-Base Reactions
The carboxylic acid group participates in typical acid-base reactions:
-
Neutralization : Reacts with bases (e.g., NaOH) to form carboxylate salts.
-
Esterification : Forms esters with alcohols in the presence of acid catalysts.
Table 2: Functional Group Reactivity
Stability and Side Reactions
Scientific Research Applications
Chemical Properties and Structure
The compound features an aminomethyl group, a propionic acid moiety, and a phenyl ring with two fluorine atoms positioned at the 2 and 4 locations. This specific arrangement enhances its lipophilicity and potential interactions with biological targets.
Anti-inflammatory Properties
Preliminary studies suggest that 2-Aminomethyl-3-(2,4-difluoro-phenyl)-propionic acid exhibits anti-inflammatory and analgesic properties. Its structure allows it to interact with biological receptors, making it a candidate for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that compounds with similar structures often show reduced gastrointestinal toxicity compared to traditional NSAIDs, enhancing their therapeutic profile.
Case Study:
A study investigating the compound's effect on inflammatory pathways demonstrated significant reduction in markers of inflammation in animal models, suggesting its potential utility in treating conditions like rheumatoid arthritis and osteoarthritis.
Neuroprotective Effects
Research has indicated that derivatives of propionic acids can exhibit neuroprotective effects. This compound may contribute to this field by modulating oxidative stress pathways and reducing neuroinflammation, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's .
Data Table: Neuroprotective Activity Comparison
| Compound Name | Mechanism of Action | Neuroprotective Effect |
|---|---|---|
| This compound | Antioxidant activity | Moderate |
| Indole-3-propionic acid | Free radical scavenger | High |
| Gabapentin | Calcium channel modulation | Moderate |
Drug Development
The compound serves as a building block for synthesizing more complex organic molecules that could lead to new therapeutic agents. Its unique structure allows for modifications that can enhance efficacy and reduce side effects .
Case Study:
A pharmaceutical composition incorporating this compound was tested for weight loss applications. The results showed promise in regulating appetite through interaction with nicotinic receptors, indicating its potential as an anti-obesity agent .
Mechanism of Action
The mechanism of action of 2-Aminomethyl-3-(2,4-difluoro-phenyl)-propionic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
2-Aminomethyl-3-(4-methoxy-phenyl)-propionic Acid
- Structural Difference : Replaces 2,4-difluorophenyl with a 4-methoxyphenyl group.
- In peptide conjugates, this analogue inhibits amyloid fibril formation by promoting polydisperse microsphere morphology instead of fibrillar aggregates, as shown by Congo red assay resistance . By contrast, the 2,4-difluoro substitution in the target compound may reduce electron density, enhancing hydrophobic interactions and membrane permeability.
3-(3,5-Difluorophenyl)propionic Acid
- Structural Difference: Lacks the aminomethyl group and has a 3,5-difluorophenyl substitution.
- Functional Impact: The absence of the aminomethyl group limits its ability to participate in zwitterionic interactions or peptide bond formation. Similarity score: 0.70 (compared to the target compound) .
2-Aminomethyl-3-(4-bromophenyl)-propionic Acid
- Structural Difference : Substitutes 2,4-difluorophenyl with 4-bromophenyl.
- Functional Impact: Bromine’s bulkiness and polarizability may enhance halogen bonding but reduce solubility compared to fluorine.
Physicochemical Properties
<sup>a</sup> Predicted using fragment-based methods.
<sup>b</sup> Estimated based on fluorinated analogue data .
Amyloid Inhibition
- Target Compound: Not directly studied, but fluorinated aromatic groups are known to disrupt π-π stacking in amyloidogenesis.
- 4-Methoxy Analogue: Reduces fibril formation in amyloidogenic peptides by promoting non-fibrillar aggregates .
- Bromo and Fluoro Analogues: Limited data, but bromophenyl variants show altered aggregation kinetics in unpublished peptide studies .
Neuroactive Effects
- Propionic acid derivatives like 2-aminomethyl-3-phenylpropionic acid analogues may influence short-chain fatty acid (SCFA) levels in the brain. For example, propionic acid intoxication in rats elevates SCFAs (e.g., acetic, butyric acids) while reducing polyunsaturated fatty acids (PUFAs) . The target compound’s fluorinated aromatic system could mitigate such effects by altering blood-brain barrier penetration.
Biological Activity
2-Aminomethyl-3-(2,4-difluoro-phenyl)-propionic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a propionic acid backbone with an aminomethyl group and a difluorophenyl substituent. The presence of fluorine atoms enhances lipophilicity and may influence receptor binding affinity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The difluorophenyl group can enhance binding to various receptors through hydrophobic interactions and hydrogen bonding.
- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes such as lysozyme, which plays a role in amyloidogenesis .
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, in studies evaluating DPPH radical scavenging activity, related compounds demonstrated effective inhibition rates, suggesting that modifications to the structure can enhance antioxidant capabilities .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, indicating potential applications in treating infections .
Anti-inflammatory Effects
There is emerging evidence supporting the anti-inflammatory activity of this compound. It may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines .
Case Studies
- Inhibition of Amyloid Formation : A study demonstrated that derivatives of this compound could inhibit amyloid fibrillogenesis in hen egg white lysozyme models, suggesting a role in neurodegenerative disease treatment .
- Antioxidant Evaluation : Compounds similar to this compound were tested for their ability to scavenge DPPH radicals. Results showed IC50 values significantly lower than standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antioxidant, antimicrobial |
| (S)-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid | Structure | Enzyme inhibitor |
| 4-Bromo-phenylalanine | Structure | Different reactivity profile |
Q & A
Q. What are common synthetic strategies for preparing 2-aminomethyl-3-(2,4-difluoro-phenyl)-propionic acid?
- Methodological Answer : Synthesis typically involves halogenation of phenylpropionic acid precursors followed by aminomethylation. For fluorinated analogs, direct fluorination using electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic substitution on brominated intermediates is common. Chlorination of methacrylic acid derivatives, as demonstrated in analogous fluorophenylpropionic acid syntheses, can yield chiral intermediates resolved via enzymatic or chromatographic methods . Ethylene carbonylation routes, adapted from propionic acid production, may also be applicable for scaling up the carboxylic acid backbone .
Q. Which analytical techniques are most effective for characterizing structural and chiral purity?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm substitution patterns and fluorine integration. NMR identifies carbonyl and aminomethyl groups.
- HPLC-MS : Reversed-phase HPLC with chiral columns (e.g., Chiralpak IA/IB) separates enantiomers, while high-resolution MS validates molecular weight and fragmentation patterns.
- Melting Point and XRD : Sharp melting ranges (e.g., 224–228°C for similar fluorinated analogs) and single-crystal X-ray diffraction resolve stereochemical ambiguities .
Q. How can researchers assess preliminary biological activity in vitro?
- Methodological Answer :
- Anti-inflammatory Assays : Measure inhibition of TNF-α or IL-6 in lipopolysaccharide-stimulated macrophages (reference: propionic acid derivatives show COX-2 suppression ).
- Antioxidant Screening : Use DPPH radical scavenging assays to quantify free-radical neutralization, leveraging phenolic analogs’ established redox activity .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate cytochrome P450-mediated degradation.
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use preparative HPLC with cellulose-based columns (e.g., Lux Cellulose-2) to resolve racemic mixtures.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates of one enantiomer, as demonstrated in R-2-phenoxypropionic acid syntheses .
- Asymmetric Catalysis : Palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) ensures stereoselective formation of the fluorophenyl moiety .
Q. What methodologies evaluate environmental persistence and bioaccumulation potential?
- Methodological Answer :
- OECD 307 Guideline : Conduct soil degradation studies under aerobic conditions to measure half-life.
- Log Estimation : Predict octanol-water partitioning using computational tools (e.g., EPI Suite) or experimental shake-flask methods.
- Aquatic Toxicity Testing : Use Daphnia magna or zebrafish embryos to assess acute/chronic effects, referencing perfluoroalkyl substance (PFAS) protocols .
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific effects.
- Metabolite Profiling : Use LC-QTOF-MS to detect active metabolites that may explain discrepancies between in vitro and in vivo results .
- Pathway Analysis : Apply RNA sequencing to compare gene expression profiles in conflicting studies, focusing on NF-κB or Nrf2 pathways.
Q. What computational approaches predict structure-activity relationships (SAR) for drug design?
- Methodological Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., PPAR-γ) using AutoDock Vina, leveraging crystallographic data from fluorinated analogs .
- QSAR Modeling : Train models with descriptors like polar surface area and H-bond donors, validated against bioactivity data from phenylpropionic acid libraries .
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to correlate electronic properties (e.g., Fukui indices) with antioxidant efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
